Vanillylamine (4-(aminomethyl)-2-methoxyphenol) is an aromatic amine naturally found in the genus Capsicum, commonly known as chili peppers []. It is a key precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers [, ]. Vanillylamine plays a crucial role in various scientific disciplines, including food science, pharmaceuticals, medicine, and forensic science []. It is also used as a substrate in bioconversion studies for the production of vanillin, a commercially valuable flavor compound [, ].
The mechanism of action of vanillylamine depends on its role in a particular process. In capsaicinoid biosynthesis, vanillylamine acts as the amine donor in the condensation reaction with fatty acyl-CoA molecules, forming the amide bond characteristic of capsaicinoids []. In bioconversion reactions, vanillylamine serves as a substrate for enzymes like VAO, which oxidizes it to vanillin []. The specific mechanism of action is determined by the enzyme involved and the overall reaction being catalyzed.
Vanillylamine hydrochloride is a white to pale yellow crystalline powder []. Its physical and chemical properties are as follows:
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